叔丁基-7-(三氟甲基)-3,4-二氢异喹啉-2(1H)-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

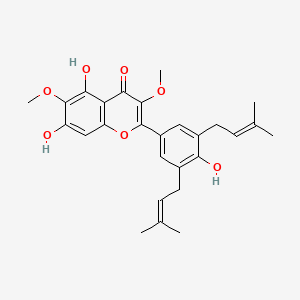

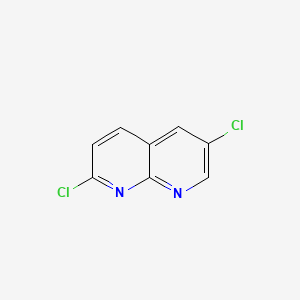

This compound is likely to be an organic molecule due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms. The “tert-Butyl” part suggests a tertiary butyl group (a carbon atom attached to three other carbon atoms). The “7-(trifluoromethyl)” part suggests a trifluoromethyl group (a carbon atom attached to three fluorine atoms) at the 7th position of the isoquinoline ring. The “3,4-dihydroisoquinoline-2(1H)-carboxylate” part suggests a partially saturated isoquinoline ring (a type of heterocyclic aromatic ring) with a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group) at the 2nd position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, which is a type of heterocyclic aromatic ring. The tert-butyl and trifluoromethyl groups would be attached to this ring, likely adding steric bulk and influencing the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoquinoline ring, the tert-butyl group, and the trifluoromethyl group. The isoquinoline ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The trifluoromethyl group might be involved in radical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoquinoline ring might contribute to its aromaticity and stability. The tert-butyl and trifluoromethyl groups might influence its solubility in different solvents .科学研究应用

叔丁氧羰基化试剂:“1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉(BBDI)”被用作苯酚、胺和羧酸等酸性底物的叔丁氧羰基化试剂,在温和条件下提供高收率和化学选择性(Saito, Ouchi, & Takahata, 2006)。

化学转化:“叔丁基-4-乙烯基-3,6-二氢-2H-吡啶-1-羧酸酯”与马来酸酐反应,形成在有机合成中有用的复杂化合物(Moskalenko & Boev, 2014)。

级联反应:叔丁基化合物参与级联反应,形成复杂的结构,如叔丁基-7-氨基-3-叔丁基-8-R-2-氧代-1,2-二氢吡咯并[1,2-b][1,2,4]三嗪-6-羧酸酯(Ivanov, 2020)。

抗肿瘤抗生素合成:“6-叔丁基-4-苯基-4H-色满-2-羧酸”是合成抗肿瘤抗生素四氢异喹啉天然产物的关键中间体(Li 等,2013)。

酶抑制:叔丁基已被用于合成抑制胸苷酸合酶的喹唑啉抗叶酸,它们是潜在的治疗剂(Pawełczak 等,1989)。

串联亲核加成和环化:这些化合物可用于串联亲核加成和环化反应,提供 1,2-二氢异喹啉的简洁高效合成方法(Obika 等,2007)。

氧化偶联:它们参与氧化偶联过程,制备各种喹喔啉-3-羰基化合物(Xie 等,2019)。

环化反应:这些化合物经历环化反应,为医学上重要的异喹啉杂环化合物提供了便捷的途径(Li & Yang, 2005)。

未来方向

属性

IUPAC Name |

tert-butyl 7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO2/c1-14(2,3)21-13(20)19-7-6-10-4-5-12(15(16,17)18)8-11(10)9-19/h4-5,8H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHPOPICHOVJKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724452 |

Source

|

| Record name | tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

CAS RN |

1257855-77-8 |

Source

|

| Record name | tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R)-3-Methyloxolan-3-yl]methanol](/img/structure/B580808.png)

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)